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Compound of Interest

Compound Name:
DMT-2'-O-Methylguanosine

phosphoramidite

Cat. No.: B12389818 Get Quote

An In-Depth Technical Guide to DMT-2'-O-Methylguanosine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on DMT-2'-O-Methylguanosine
phosphoramidite, a crucial reagent in the synthesis of modified oligonucleotides for research

and therapeutic applications.

Core Compound Data
DMT-2'-O-Methylguanosine phosphoramidite is a modified nucleoside phosphoramidite

used as a monomer in solid-phase oligonucleotide synthesis. The 2'-O-Methyl modification

confers desirable properties to the resulting oligonucleotides, such as increased nuclease

resistance and enhanced binding affinity to complementary RNA strands.
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Property Value

CAS Number 1159683-24-5

Molecular Weight 799.85 g/mol

Molecular Formula C41H50N7O8P

Synonyms

DMT-2'-O-Me-rG(ib) amidite, N-(2-methyl-1-

oxopropyl)-5'-O-[bis(4-

methoxyphenyl)phenylmethyl]-2'-O-methyl-

guanosine, 3'-[2-cyanoethyl N,N-bis(1-

methylethyl)phosphoramidite]

Primary Use
Monomer for the synthesis of modified

oligonucleotides

Experimental Protocols
The synthesis of oligonucleotides containing 2'-O-Methylguanosine is performed using

automated solid-phase phosphoramidite chemistry. The process involves a cycle of four key

steps for each monomer addition.

General Solid-Phase Oligonucleotide Synthesis Cycle:

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-

dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This

is typically achieved by treatment with a mild acid, such as dichloroacetic or trichloroacetic

acid in dichloromethane, exposing the 5'-hydroxyl group for the subsequent coupling

reaction.[1]

Coupling (Activation): The DMT-2'-O-Methylguanosine phosphoramidite is activated by a

weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[2] The

activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing

oligonucleotide chain. A longer coupling time (e.g., 15 minutes) is often recommended for

modified phosphoramidites like 2'-O-Methyl amidites to ensure high coupling efficiency.[3]
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Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted

5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using a

mixture of acetic anhydride and N-methylimidazole. For sensitive modifications like 2'-O-

Methyl, a phosphoramidite-based capping reagent (e.g., Unicap) may be used to avoid

potential side reactions.[3]

Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more

stable phosphate triester. This is commonly achieved using a solution of iodine in a mixture

of tetrahydrofuran, water, and pyridine. For 2'-O-Methyl modifications, a non-aqueous

oxidizer is recommended to prevent potential degradation.[3]

This four-step cycle is repeated for each subsequent monomer until the desired oligonucleotide

sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid

support, and all protecting groups are removed. The crude product is then purified, typically by

reverse-phase high-performance liquid chromatography (HPLC).[4]
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Fig. 1: Experimental workflow for solid-phase synthesis of 2'-O-Methyl modified
oligonucleotides.

Application in Modulating Gene Expression
Oligonucleotides synthesized with 2'-O-Methylguanosine are frequently used as antisense

oligonucleotides (ASOs) to modulate gene expression. These ASOs can be designed to be

complementary to a specific messenger RNA (mRNA) target. The 2'-O-Methyl modification

enhances their stability against cellular nucleases and increases their binding affinity to the

target mRNA.[5][6][7] This interaction can lead to the inhibition of protein expression through

two primary mechanisms.

Mechanisms of Action for 2'-O-Methyl Modified Antisense Oligonucleotides:

Steric Blockade: Fully 2'-O-Methyl modified oligonucleotides can bind to the target mRNA

and physically obstruct the cellular machinery involved in translation or splicing.[8][9] This

"steric hindrance" can prevent the ribosome from translating the mRNA into a protein or alter

the splicing pattern of the pre-mRNA, leading to a non-functional protein. This mechanism is

RNase H-independent.[10]

RNase H-Mediated Degradation: When 2'-O-Methyl modified nucleotides are strategically

placed in the "wings" of an ASO, flanking a central "gap" of DNA-like nucleotides (a "gapmer"

design), the ASO can recruit the enzyme RNase H.[7] RNase H recognizes the DNA:RNA

heteroduplex formed between the ASO's DNA gap and the target mRNA, and it cleaves the

mRNA strand. This leads to the degradation of the target mRNA and a subsequent reduction

in protein expression.[9][11]
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Fig. 2: Logical diagram of gene expression modulation by a 2'-O-Methyl modified ASO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12389818?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

